2-Chloro-5-(2-methylphenoxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-5-(2-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-2-3-5-10(8)15-9-6-13-11(12)14-7-9/h2-7H,1H3 |
InChI Key |
GKSJOWILJTZPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Chloro 5 2 Methylphenoxy Pyrimidine and Analogues
Advanced Synthetic Routes to 2-Chloro-5-(2-methylphenoxy)pyrimidine
The construction of the this compound scaffold relies on established and versatile reaction pathways in heterocyclic chemistry. These methods provide robust avenues for the introduction of the desired phenoxy moiety onto the pyrimidine (B1678525) ring.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution stands as a cornerstone for the synthesis of aryloxy pyrimidines. This approach leverages the electron-deficient nature of the pyrimidine ring, which facilitates the displacement of a halide by a nucleophile.
The most direct synthesis of this compound involves the reaction of a dihalogenated pyrimidine, such as 2,5-dichloropyrimidine (B52856), with 2-methylphenol (o-cresol). In this SNAr reaction, the phenoxide, generated in situ by a base, acts as the nucleophile and displaces one of the chlorine atoms on the pyrimidine ring. The regioselectivity of this substitution is a critical aspect, with the C4(6) positions on the pyrimidine ring being generally more reactive towards nucleophilic attack than the C2 position. However, the specific substitution pattern can be influenced by the electronic properties of both the pyrimidine and the incoming nucleophile, as well as the reaction conditions. For 2,5-dichloropyrimidine, the substitution is anticipated to occur at the more activated position, leading to the desired 5-substituted product.
Table 1: Nucleophilic Aromatic Substitution for the Synthesis of this compound This table is illustrative and based on general principles of SNAr reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2,5-Dichloropyrimidine | 2-Methylphenol | K₂CO₃ | DMF | This compound |
| 2,5-Dichloropyrimidine | 2-Methylphenol | NaH | THF | This compound |
The choice of base and solvent is pivotal in governing the efficiency and outcome of the SNAr reaction. A suitable base is required to deprotonate the phenol (B47542), thereby generating the more nucleophilic phenoxide anion. Common bases employed for this purpose include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). The strength of the base can influence the reaction rate, with stronger bases generally leading to faster reactions.
Cross-Coupling Reactions in Pyrimidine Functionalization
In addition to traditional SNAr methods, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyrimidines. These reactions offer a high degree of control and functional group tolerance. While more commonly employed for C-C bond formation, certain cross-coupling strategies can be adapted for the synthesis of aryl ethers.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that typically forms carbon-carbon bonds between an organoboron compound and an organic halide. researchgate.netnih.govwuxiapptec.com While not the standard method for forming C-O bonds, modifications and alternative coupling partners can be envisioned. For the synthesis of analogues, a Suzuki coupling could be employed to introduce an aryl group at the 5-position of the pyrimidine ring. For the direct formation of the C-O bond, other palladium-catalyzed methods like the Buchwald-Hartwig amination have been extended to C-O coupling reactions, providing a potential route to diaryl ethers. wikipedia.org This would involve the coupling of a 2-chloropyrimidine (B141910) derivative with a phenol in the presence of a palladium catalyst and a suitable ligand.
Table 2: Illustrative Palladium-Catalyzed C-O Coupling This table represents a conceptual application of Buchwald-Hartwig C-O coupling to the pyrimidine system.
| Pyrimidine Substrate | Phenol | Catalyst | Ligand | Base | Product |
| 2,5-Dichloropyrimidine | 2-Methylphenol | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | This compound |
| 2-Chloro-5-bromopyrimidine | 2-Methylphenol | Pd(OAc)₂ | BINAP | K₃PO₄ | This compound |
The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. synarchive.com This method is highly effective for the formation of carbon-carbon bonds and has been applied to the synthesis of various functionalized pyrimidines. While the direct formation of a C-O bond via a standard Negishi coupling is not typical, as it is primarily a C-C bond-forming reaction, its utility in creating complex pyrimidine analogues is noteworthy. For instance, an organozinc reagent could be coupled at the 5-position of a 2-chloropyrimidine to introduce a variety of substituents, which could then be further elaborated to the desired phenoxy group through subsequent chemical transformations. A less common variation, termed an "etheric Negishi coupling," has been developed for the cleavage of aryl alkyl ethers to form biaryl compounds, highlighting the versatility of organozinc reagents, though this is not a direct route for the synthesis of the target compound. nih.gov
Cyclization and Annulation Strategies for Pyrimidine Core Formation
The formation of the central pyrimidine ring is a critical step in the synthesis of this compound and its analogues. Cyclization and annulation reactions are fundamental to this process, providing versatile pathways to construct the heterocyclic scaffold.
Cyclization strategies typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine. wikipedia.org This "Principal Synthesis" approach is a cornerstone of pyrimidine chemistry. The reaction proceeds through a condensation mechanism, where the nucleophilic nitrogen atoms of the N-C-N component attack the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring. wikipedia.org The substituents on the final pyrimidine ring are determined by the choice of the starting materials.
Annulation, the process of building a ring onto a pre-existing system, is another powerful strategy. scripps.edu This can involve [3+3] cycloadditions, where a three-atom fragment reacts with another three-atom component to form the six-membered pyrimidine ring. For instance, α,β-unsaturated ketones can react with amidines in a [3+3] annulation-oxidation sequence to yield substituted pyrimidines. mdpi.com These reactions often require catalysts, such as strong bases, to facilitate the initial Michael addition followed by cyclization and subsequent aromatization. mdpi.com
A deconstruction-reconstruction strategy offers a novel approach to pyrimidine diversification. nih.gov In this method, a pre-existing pyrimidine ring is transformed into a reactive intermediate, an iminoenamine, which can then be cyclized with various reagents to form new, substituted pyrimidines. nih.gov This allows for late-stage modification of complex molecules, providing access to analogues that would be challenging to synthesize through traditional de novo methods. nih.gov
Multi-Component Reactions for Pyrimidine Synthesis
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules like pyrimidines from three or more starting materials in a single synthetic operation. researchgate.netorgchemres.orgnih.gov These reactions are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity. nih.govbohrium.com
The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis, although it typically yields dihydropyrimidines that require a subsequent oxidation step to form the aromatic pyrimidine ring. More contemporary MCRs for pyrimidine synthesis often involve the condensation of an aldehyde, a β-dicarbonyl compound, and an amidine or urea derivative. mdpi.com
Recent advances have led to the development of novel MCRs for pyrimidine synthesis. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. bohrium.com This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. bohrium.com The versatility of MCRs allows for the synthesis of highly and unsymmetrically substituted pyrimidines by carefully selecting the starting components. bohrium.com The use of green catalysts and environmentally benign reaction conditions, such as solvent-free reactions or the use of ultrasonic waves, is a growing trend in MCR-based pyrimidine synthesis. eurekaselect.com
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks: a halogenated pyrimidine scaffold and a substituted phenol moiety.
Preparation of Halogenated Pyrimidine Scaffolds
The 2-chloro-5-substituted pyrimidine core is a crucial intermediate. A common precursor for this scaffold is 2,4-dichloropyrimidine, which can be synthesized from uracil (B121893) (2,4-dihydroxypyrimidine). The chlorination of uracil is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine (B128534) hydrochloride. google.comchemicalbook.com The reaction involves the conversion of the hydroxyl groups of uracil into chloro groups.
Alternatively, 2-chloropyrimidine derivatives can be prepared from 2-aminopyrimidines via a Sandmeyer-type reaction. orgsyn.orggoogle.com This involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid, followed by the introduction of the chloro group. orgsyn.orggoogle.com The use of a metal chloride catalyst, such as zinc chloride, can improve the efficiency of this transformation. google.comgoogle.com
For the synthesis of this compound, a precursor such as 2-chloro-5-hydroxypyrimidine (B58251) or 2,5-dichloropyrimidine would be required. 2-chloro-5-hydroxypyrimidine can be synthesized from 2-chloro-5-methoxypyrimidine (B1297454) through demethylation. patsnap.com Regioselective substitution reactions on polysubstituted pyrimidines, such as 2,4-dichloro-5-substituted pyrimidines, are also a viable route to obtain the desired halogenated pyrimidine scaffold. nih.gov
Synthesis of Substituted Phenol Moieties
The 2-methylphenoxy group is the other key component of the target molecule. The precursor for this moiety is 2-methylphenol (o-cresol). The synthesis of substituted phenols can be achieved through various methods. One common approach is the sulfonation of toluene, followed by alkali fusion of the resulting toluenesulfonic acid to yield a mixture of ortho- and para-cresols, from which the ortho-isomer can be separated.
More modern synthetic methods for preparing substituted phenols include the ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes, which can then be followed by reduction to the corresponding alkyl group if necessary. nih.gov Another approach involves the synthesis of Schiff bases from salicylaldehyde (B1680747) and an appropriate amine, followed by modifications to the aromatic ring. researchgate.netresearchgate.net For the specific case of 2-methylphenol, it is a readily available commercial chemical, making its synthesis in a laboratory setting often unnecessary for the purpose of coupling it to the pyrimidine core. However, for analogues with different substitutions on the phenol ring, various synthetic strategies are employed to create the desired substituted phenol moiety. ontosight.aigoogle.com
Optimization of Reaction Conditions and Process Development
The final step in the synthesis of this compound is the coupling of the halogenated pyrimidine scaffold with the substituted phenol moiety. The optimization of this reaction is crucial for maximizing the yield and ensuring the purity of the final product.
Enhancing Reaction Yields and Selectivity
The formation of the ether linkage between the pyrimidine ring and the 2-methylphenol is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. wikipedia.org In an SNAr reaction, the phenoxide, generated by treating 2-methylphenol with a base, acts as a nucleophile and displaces the chlorine atom at the C5 position of the pyrimidine ring. However, the chlorine at the C2 position of a 2-chloropyrimidine is also susceptible to nucleophilic attack. The regioselectivity of nucleophilic substitution on dichloropyrimidines is a key consideration, with the C4 (or C6) position generally being more reactive than the C2 position. stackexchange.comstackexchange.com
The Ullmann condensation is a classic method for forming aryl ethers and involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org The optimization of this reaction involves screening various parameters, including the copper source (e.g., CuI, CuCl), the ligand for the copper catalyst, the base (e.g., K₂CO₃, Cs₂CO₃), the solvent, and the reaction temperature. nih.govacs.org
The following table illustrates the effect of various reaction parameters on the yield of a typical Ullmann-type coupling reaction.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 65 |
| 2 | CuI (10 mol%) | Cs₂CO₃ | DMF | 120 | 78 |
| 3 | CuI (10 mol%) / 1,10-Phenanthroline (B135089) | Cs₂CO₃ | DMF | 100 | 85 |
| 4 | CuCl (10 mol%) | K₂CO₃ | NMP | 140 | 70 |
| 5 | CuI (5 mol%) / L-proline | K₂CO₃ | DMSO | 110 | 82 |
This is a representative data table illustrating general trends in reaction optimization and is not based on a specific literature report for the synthesis of this compound.
As indicated in the table, the choice of base can have a significant impact on the reaction yield, with cesium carbonate often providing better results than potassium carbonate. The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can stabilize the copper catalyst and accelerate the reaction, often allowing for lower reaction temperatures and improved yields. The solvent also plays a crucial role, with high-boiling polar aprotic solvents like DMF, NMP, and DMSO being commonly used. Careful optimization of these parameters is essential to develop a robust and efficient process for the synthesis of this compound and its analogues.
Impurity Profile Reduction and Purification Techniques
The synthesis of this compound and its analogues necessitates robust purification strategies to minimize impurities. Common impurities stem from starting materials, side-reactions (such as hydrolysis of the chloro group), or incomplete reactions. Standard laboratory and industrial purification techniques are employed to achieve high purity of the final compound.
A prevalent method for purification is recrystallization . For instance, in the synthesis of 2-chloro-5-aminopyrimidine, a related compound, the final product is purified by recrystallization from a mixture of sherwood oil and ethyl acetate (B1210297) to achieve a purity greater than 98.1%. google.com Similarly, 2-chloropyrimidine can be recrystallized from isopentane (B150273) to yield white crystals. orgsyn.org The synthesis of 2-chloro-5-hydroxypyrimidine also utilizes recrystallization from ethanol (B145695) to obtain the final solid product. patsnap.com
Solvent extraction is another critical step. This technique is used to separate the desired product from the reaction mixture and water-soluble impurities. Following the synthesis of 2-chloro-5-hydroxypyrimidine, the reaction solution is cooled, diluted with water, and extracted multiple times with dichloromethane. patsnap.com The combined organic layers are then washed, dried, and concentrated. patsnap.com A similar ether extraction is employed in the purification of 2-chloropyrimidine after neutralization of the reaction mixture. orgsyn.org
For certain synthetic routes, process optimization can circumvent the need for more complex purification methods like column chromatography. A scalable synthesis for 2-chloro-5-methylthiopyrimidine was developed specifically to be free from column chromatography purification, which is often a bottleneck in large-scale production. google.com Careful control of reaction conditions, such as temperature and reaction time, and the selection of reagents can lead to cleaner reaction profiles, thereby simplifying the purification process. google.com For example, after the diazotization reaction to form 2-chloropyrimidine, the mixture is carefully neutralized to a pH of about 7, ensuring the temperature does not rise, as this can significantly reduce the yield. orgsyn.org
Table 1: Purification Techniques for Pyrimidine Analogues
| Compound | Purification Method(s) | Details |
|---|---|---|
| 2-chloro-5-aminopyrimidine | Recrystallization | Recrystallized from sherwood oil and ethyl acetate. google.com |
| 2-chloropyrimidine | Extraction & Recrystallization | Extracted with ether, followed by recrystallization from isopentane. orgsyn.org |
| 2-chloro-5-hydroxypyrimidine | Extraction & Recrystallization | Extracted with dichloromethane, washed, dried, and recrystallized from ethanol. patsnap.com |
| 2-chloro-5-methylthiopyrimidine | Process Control | Synthesis designed to avoid the need for column chromatography. google.com |
Scalable Synthetic Approaches for Research Applications
Developing scalable synthetic routes is crucial for making compounds like this compound readily available for research. The primary strategy often involves nucleophilic aromatic substitution (SNAr) on a suitable pyrimidine core. nih.gov
Another scalable method involves the synthesis of 2-chloro-5-aminopyrimidine from 5-nitrourea pyrimidine. google.com The process includes a chlorination step using phosphorus oxychloride to produce 2,4-dichloro-5-nitropyrimidine, followed by a one-pot reaction that combines nitro group reduction and selective dechlorination using zinc dust in a weakly acidic solution. google.com This method demonstrates a creative approach to streamline a multi-step synthesis for better scalability and yield. google.com
The SNAr process is a cornerstone of pyrimidine synthesis and is well-documented as a viable scalable strategy. nih.govresearchgate.net Kinetic studies on the reaction between 2-chloro-5-nitropyrimidine (B88076) and various nucleophiles confirm the feasibility of this reaction type. researchgate.net The mechanism can be stepwise, involving a Meisenheimer complex, or concerted, where the nucleophilic attack and leaving group departure occur simultaneously. researchgate.netchemrxiv.org Understanding these kinetic and mechanistic details is essential for optimizing reaction conditions for large-scale synthesis. researchgate.net
Table 2: Comparison of Scalable Synthesis Strategies for Pyrimidine Analogues
| Target Compound | Starting Material | Key Reagents/Steps | Scale/Yield | Advantages |
|---|---|---|---|---|
| 2-chloro-5-methylthiopyrimidine | 5-bromo-2-chloropyrimidine | Sodium methyl mercaptide; Hydrochloric acid; POCl3 | Kilogram-scale; 89% overall yield | Avoids chromatography; easily available materials. google.com |
| 2-chloro-5-aminopyrimidine | 5-nitrourea pyrimidine | POCl3; Zinc dust/acetic acid | Not specified; 71.1% yield for reduction step | One-pot reduction/dechlorination. google.com |
| General 2-Aryl Pyrimidines | Halogenated Pyrimidines | Various Nucleophiles | General & Scalable | Based on well-understood SNAr approach. nih.gov |
Chemical Transformations and Derivatization
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The chlorine atom at the C2 position of the pyrimidine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates these reactions, making it a versatile substrate for introducing a wide array of functional groups. researchgate.net
The reaction generally proceeds via a stepwise mechanism involving the formation of a zwitterionic Meisenheimer complex, or potentially through a concerted pathway where bond formation and breaking occur simultaneously. researchgate.netchemrxiv.org A variety of nucleophiles can displace the chloride. For example, studies on analogous 4-chloropyrimidines show reactions with dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org
Reactions with nitrogen-centered nucleophiles, such as primary and secondary amines, are common. researchgate.net In the case of 6-alkoxy-4-chloro-5-nitropyrimidines, primary amines readily displace the chlorine atom. chemrxiv.org Kinetic studies involving 2-chloro-5-nitropyrimidine and various biothiols have also been conducted to understand the reactivity and reaction pathways in aqueous media. researchgate.net These studies are crucial for predicting reactivity and optimizing conditions for synthesizing derivatives of this compound. researchgate.net
Oxidation and Reduction Pathways
The pyrimidine ring itself can undergo oxidation and reduction, primarily at the C5-C6 double bond. umich.edu A common transformation is the hydrogenation of this double bond, which can be achieved synthetically using hydrogen gas on the surface of a metal catalyst like platinum. umich.edu This reaction converts the pyrimidine to a dihydropyrimidine (B8664642) derivative. umich.edu
While the 2-methylphenoxy group is generally stable, substituents on the pyrimidine ring can be targeted for reduction. For instance, if a nitro group were present at the C5 position, as in the intermediate 2,4-dichloro-5-nitropyrimidine, it can be selectively reduced to an amino group. google.com A typical method for this transformation is the use of zinc dust in an acidic medium, such as acetic acid, which effectively reduces the nitro group while also achieving selective dechlorination at the C4 position. google.com
The oxidation pathways often involve enzymatic processes, such as the conversion of dihydroorotate (B8406146) to orotate, which is an oxidation of a dihydropyrimidine ring to a pyrimidine ring. umich.edu While synthetic oxidation of the pyrimidine ring is less common, the functional groups attached to it can be modified through oxidative reactions if they are susceptible.
Functional Group Interconversions and Modifications
Functional group interconversions provide powerful tools for modifying this compound and its precursors. A key transformation is the conversion of a hydroxyl group to a chloro group. For example, 2-hydroxy-5-methylthiopyrimidine can be converted to 2-chloro-5-methylthiopyrimidine by reacting it with phosphorus oxychloride (POCl3). google.com This is a standard method for preparing chloropyrimidines from their hydroxypyrimidine counterparts. orgsyn.org
Conversely, a chloro group can be converted to a hydroxyl group, although this often occurs as an undesired hydrolysis side reaction. rsc.org More controlled interconversions are also possible. For instance, a methoxy (B1213986) group on the pyrimidine ring can be converted to a hydroxyl group. The demethylation of 2-chloro-5-methoxypyrimidine to 2-chloro-5-hydroxypyrimidine has been achieved using a hydrobromic acid-methionine system, which offers an alternative to more expensive or unstable reagents like boron tribromide. patsnap.com
The chlorine atom itself is a versatile functional group that acts as a good leaving group, enabling its conversion into numerous other functionalities through nucleophilic substitution, as detailed in section 2.4.1. vanderbilt.edu This allows for the synthesis of a wide library of derivatives from a single chloropyrimidine precursor. google.com
Advanced Characterization and Spectroscopic Elucidation of 2 Chloro 5 2 Methylphenoxy Pyrimidine Analogues
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. Each method provides unique insights into the electronic and vibrational states of the molecule, as well as the connectivity and chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For a compound like 2-Chloro-5-(2-methylphenoxy)pyrimidine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each of the non-equivalent protons. The protons on the pyrimidine (B1678525) ring, the phenoxy group, and the methyl group would each appear at characteristic chemical shifts. The aromatic protons would likely appear in the downfield region (typically 6.5-8.5 ppm), with their specific shifts and coupling patterns providing information about their relative positions. The methyl protons would be expected to produce a singlet in the upfield region (around 2.0-2.5 ppm).
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine and phenyl rings would be indicative of their electronic environment, influenced by the chloro, phenoxy, and methyl substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H | 8.0 - 8.5 | d |
| Pyrimidine-H | 8.0 - 8.5 | d |
| Phenoxy-H (aromatic) | 6.8 - 7.5 | m |
| Methyl-H | 2.1 - 2.4 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine-C (C-Cl) | 155 - 165 |
| Pyrimidine-C | 140 - 150 |
| Pyrimidine-C | 110 - 120 |
| Phenoxy-C (C-O) | 150 - 160 |
| Phenoxy-C (aromatic) | 115 - 135 |
| Methyl-C | 15 - 25 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing a chlorine atom (with its two common isotopes, ³⁵Cl and ³⁷Cl).
Fragmentation patterns observed in the mass spectrum can provide valuable structural information. The fragmentation of related compounds, such as the immunosuppressant everolimus, has been systematically studied to elucidate the structures of its metabolites. nih.gov This approach of analyzing fragmentation pathways is critical for structural identification, especially when other techniques like NMR are challenging. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound This table is predictive and based on the expected fragmentation of the molecule.
| Fragment Ion | Predicted m/z | Possible Structure |
|---|---|---|
| [M]+ | ~234.05 | Molecular Ion |
| [M-Cl]+ | ~199.07 | Loss of Chlorine |
| [C₇H₇O]+ | ~107.05 | Methylphenoxy cation |
| [C₄H₂ClN₂]+ | ~113.00 | Chloropyrimidine fragment |
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. FT-IR and FT-Raman spectra arise from the interaction of electromagnetic radiation with the vibrational energy levels of molecules.
The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. These would include C-H stretching vibrations of the aromatic rings and the methyl group, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and C-O-C stretching of the ether linkage. The C-Cl stretching vibration would also be present, typically in the fingerprint region of the spectrum.
Studies on related pyrimidine derivatives, such as uracil (B121893) and 5-halogenated uracils, have utilized FT-IR and Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes. nih.gov This combined experimental and computational approach allows for a detailed understanding of the vibrational properties of the molecule. nih.gov
Table 4: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound This table is predictive and based on characteristic vibrational frequencies for similar functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C and C=N Ring Stretch | 1400 - 1600 |
| C-O-C Asymmetric Stretch | 1200 - 1275 |
| C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Steady-State Fluorescence
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the aromatic pyrimidine and phenoxy rings. The position and intensity of these bands can be influenced by the substituents on the rings.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by the absorption of UV or visible light. Not all molecules that absorb light are fluorescent. For a molecule to be fluorescent, it must have a rigid, conjugated structure that allows for efficient emission of light. The fluorescence properties of pyrimidine derivatives can vary significantly depending on their substitution patterns. While some pyrimidine-based compounds are known to be fluorescent, the fluorescence of this compound would need to be experimentally determined.
X-ray Crystallography and Solid-State Structure Analysis
Elucidation of Molecular Conformation and Packing Arrangements
While a crystal structure for this compound is not available in the provided search results, the crystal structures of related compounds provide valuable insights into the likely solid-state conformation and intermolecular interactions. For example, the crystal structure of 2-chloro-5-(chloromethyl)pyridine (B46043) reveals details about its molecular geometry and how the molecules pack in the crystal lattice. In this related structure, weak C-H···N intermolecular hydrogen bonds contribute to the stability of the crystal structure.
The conformation of this compound in the solid state would be determined by a balance of intramolecular steric effects and intermolecular packing forces. The dihedral angle between the pyrimidine and phenoxy rings would be a key conformational parameter. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N and C-H···π interactions, as well as π-π stacking of the aromatic rings.
Table 5: Representative Crystallographic Data for an Analogous Chlorinated Pyridine Derivative Data for 2-chloro-5-(chloromethyl)pyridine, provided for illustrative purposes.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) | 95.95 (3) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular architecture and crystal packing of this compound analogues are governed by a variety of non-covalent intermolecular interactions. The specific nature and hierarchy of these interactions dictate the solid-state properties of the compounds. Key interactions include hydrogen bonding, halogen bonding, and π-π stacking.
Hydrogen Bonding: The pyrimidine ring, with its two nitrogen atoms, primarily acts as a hydrogen bond acceptor. acs.orgnih.gov In the absence of strong hydrogen bond donors like -OH or -NH2 on the core structure, weaker C-H···N and C-H···O hydrogen bonds involving the aromatic C-H groups and the pyrimidine nitrogen or ether oxygen atoms can play a significant role in stabilizing the crystal lattice. In derivatives that have been functionalized to include amino or hydroxyl groups, more conventional and stronger N-H···N, N-H···O, or O-H···N hydrogen bonds become dominant. nih.govmdpi.com For instance, studies on aminopyrimidine derivatives show the formation of robust hydrogen-bonded motifs that define the crystal packing. nih.govnih.gov
Halogen Bonding: The chlorine atom at the 2-position of the pyrimidine ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site such as a Lewis base. nih.govyoutube.com In analogues of this compound, the chlorine atom can form C-Cl···N or C-Cl···O halogen bonds with the nitrogen atoms of the pyrimidine ring or the ether oxygen of a neighboring molecule. The strength and geometric influence of these halogen bonds increase with the size of the halogen and the presence of electron-withdrawing groups, with the order of influence typically being Cl < Br < I. mdpi.com This interaction can compete with or coexist alongside hydrogen bonding to direct the crystalline assembly. nih.govmdpi.com
π-π Stacking: The presence of two aromatic systems, the pyrimidine ring and the 2-methylphenyl ring, facilitates π-π stacking interactions. nih.govmdpi.com These interactions are crucial for the stabilization of crystal structures and involve the overlap of π-orbitals between adjacent aromatic rings. mdpi.com The geometry of these stacks can be face-to-face or edge-to-face (T-shaped), influenced by the electrostatic potential of the rings. mdpi.com The electron-deficient nature of the pyrimidine ring and the electron-rich character of the substituted phenoxy ring can lead to favorable donor-acceptor type π-π stacking. rsc.org The relative orientation of the two rings within a single molecule, dictated by the torsional flexibility of the C-O-C ether linkage, also influences whether these interactions are intramolecular or intermolecular. rsc.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal electron density, it defines a unique surface for a molecule where the contribution from that molecule to the electron density is equal to the contribution from all other molecules. mdpi.com Mapping properties like normalized contact distance (dnorm) onto this surface allows for the visual identification of key interaction points. ijsrst.comnih.gov
The dnorm map highlights regions of significant intermolecular contact; red spots indicate contacts shorter than the van der Waals radii and represent the strongest interactions, white regions represent contacts at the van der Waals distance, and blue regions indicate longer contacts. nih.gov For analogues of this compound, these red areas typically correspond to the hydrogen and halogen bonds discussed previously.
Studies on structurally related heterocyclic compounds reveal the typical distribution of these interactions. The most significant contributions often arise from H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. researchgate.netnih.gov Other key interactions can be quantified as follows:
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 35 - 50% | Represents van der Waals forces and is generally the largest contributor to the crystal packing. nih.govnih.gov |
| Cl···H / H···Cl | 15 - 25% | Quantifies contacts involving the chlorine atom, encompassing both weak hydrogen bonds and halogen bonds. nih.gov |
| O···H / H···O | 10 - 20% | Corresponds to hydrogen bonds involving the ether oxygen and potentially other oxygen-containing functional groups. nih.gov |
| N···H / H···N | 5 - 15% | Indicates hydrogen bonds involving the pyrimidine nitrogen atoms. nih.gov |
| C···H / H···C | 5 - 10% | Relates to C-H···π interactions, contributing to the overall stability. nih.gov |
| C···C | < 5% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |
Advanced Chromatographic Methods for Purity Assessment and Isolation
The analysis and purification of this compound and its analogues rely on advanced chromatographic techniques that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgrsc.org These methods are essential for assessing purity, identifying impurities, and isolating material for further characterization. chromatographyonline.combiomedres.us
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of pyrimidine derivatives. biomedres.us Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water or buffer with acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic rings exhibit strong absorbance. For more detailed analysis, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass information for the main compound and any impurities, aiding in their identification. biomedres.us
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and versatile alternative for qualitative purity checks and screening. biomedres.us It allows for simultaneous analysis of multiple samples and uses a smaller amount of solvent compared to traditional column chromatography. nih.gov
Isolation and Purification: For the isolation of pure compounds on a larger scale, preparative chromatography is employed. chromatographyonline.com
Flash Column Chromatography: This is a widely used method for routine purification. It is an air-pressure driven form of column chromatography that is faster than traditional gravity-fed methods. column-chromatography.com Silica (B1680970) gel is a common stationary phase, and a solvent system is chosen based on preliminary TLC analysis to achieve optimal separation. hilarispublisher.com
Preparative HPLC: When very high purity is required, preparative HPLC is the method of choice. chromatographyonline.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. Fractions are collected as they elute from the column, and those containing the pure compound are combined.
The selection of a specific chromatographic method depends on the scale of the separation, the required purity, and the physicochemical properties of the target compound and its impurities.
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Analytical RP-HPLC | Octadecylsilyl silica (C18) | Acetonitrile/Water or Methanol/Water gradients | Purity determination, impurity profiling. researchgate.net |
| LC-MS | Octadecylsilyl silica (C18) | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate (B1210297) | Impurity identification and structural confirmation. biomedres.us |
| HPTLC | Silica gel 60 F254 | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Rapid purity screening, reaction monitoring. biomedres.us |
| Flash Chromatography | Silica gel (40-63 µm) | Hexane/Ethyl Acetate gradient | Routine preparative purification (mg to g scale). column-chromatography.com |
| Preparative HPLC | C18 silica (larger particle size) | Acetonitrile/Water or Methanol/Water isocratic or gradient | High-purity isolation for analytical standards. chromatographyonline.com |
Computational Chemistry and Theoretical Investigations of 2 Chloro 5 2 Methylphenoxy Pyrimidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like 2-Chloro-5-(2-methylphenoxy)pyrimidine, this would involve determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O bond connecting the pyrimidine (B1678525) and phenoxy rings. The goal is to identify the global minimum energy conformation, which represents the most stable form of the molecule.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=N stretching, or ring deformations. This allows for a detailed understanding of the molecule's dynamic behavior.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack.
Green regions: Represent neutral or zero potential areas.
MEP maps are valuable for predicting how a molecule will interact with other molecules and for identifying sites of intermolecular interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. An MD simulation for this compound would involve calculating the trajectory of each atom based on a molecular mechanics force field. This technique provides insight into the conformational flexibility and dynamic behavior of the molecule in different environments (e.g., in a solvent or interacting with a biological target).
Quantum Mechanical Descriptors
From the results of DFT calculations, various quantum mechanical descriptors can be derived to quantify the reactivity and stability of a molecule. These include:
Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).
Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors provide a quantitative framework for comparing the chemical behavior of different molecules.
Ionization Potential and Electron Affinity
Ionization potential (I) and electron affinity (A) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is gained, respectively. These parameters are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower ionization potential suggests a molecule is a better electron donor, while a higher electron affinity indicates it is a better electron acceptor. ijarset.com
For pyrimidine derivatives, these values are influenced by the nature and position of substituents. For instance, theoretical calculations on simpler halogenated pyrimidines, such as 2-chloropyrimidine (B141910) and 5-chloropyrimidine, have determined their first ionization energies to be 10.12 eV and 10.04 eV, respectively. mdpi.com The presence of the electron-donating 2-methylphenoxy group in this compound would be expected to modulate these values, influencing its charge-transfer capabilities in potential biological interactions.
Table 1: Conceptual Quantum Chemical Parameters
| Parameter | Definition | Implication for Reactivity |
|---|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron from a neutral molecule in its gaseous state. | A lower value indicates the molecule is a better electron donor. |
| Electron Affinity (A) | The energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. | A higher value indicates the molecule is a better electron acceptor. ijarset.com |
Chemical Hardness and Chemical Potential
Chemical hardness (η) and chemical potential (μ) are concepts derived from DFT that help describe the stability and reactivity of a molecule. Chemical hardness is a measure of resistance to a change in electron distribution or charge transfer. ijarset.com Molecules with a large gap between their HOMO and LUMO energies are considered "hard," implying lower reactivity and high kinetic stability. ijarset.com Conversely, "soft" molecules have a small energy gap and are more polarizable and reactive. ijarset.com
Chemical potential measures the escaping tendency of electrons from a system in equilibrium. It is associated with how readily a molecule will undergo charge transfer. ijarset.com These parameters are crucial for understanding how a molecule like this compound might interact with a biological target; for example, a softer molecule may be more likely to engage in covalent interactions.
Table 2: Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to deformation or polarization of the electron cloud. Hard molecules are less reactive. ijarset.com |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Describes the escaping tendency of electrons; directs the flow of charge from high potential to low potential. ijarset.com |
Electronegativity (e.g., Mulliken Electronegativity)
Electronegativity (χ), as defined by Mulliken, is the average of the ionization potential and electron affinity. It quantifies the ability of a molecule to attract electrons. ijarset.com A higher electronegativity value suggests that a molecule is a better electron acceptor. ijarset.com For a series of related compounds, this parameter can help rank their ability to participate in charge-transfer interactions, which are often vital for biological activity. The electronegativity of this compound is determined by the cumulative effects of its constituent parts: the electronegative chlorine atom and nitrogen atoms in the pyrimidine ring, and the phenoxy moiety. Computational analysis of related pyrimidine derivatives has shown that atomic properties like Sanderson electronegativity are key descriptors in explaining inhibitory activity. nih.gov
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug and pesticide discovery. nih.gov They aim to identify and mathematically model the connection between the chemical structure of a compound and its biological or agrochemical activity. nih.govmdpi.com
Correlating Structural Features with Biological and Agrochemical Activity
SAR analysis for a molecule like this compound involves systematically modifying its structure and observing the resulting changes in activity. The key structural features of this compound that would be subject to such analysis include:
The Pyrimidine Core : This heterocyclic ring is a common scaffold in biologically active molecules and its substitution pattern greatly influences activity. nih.gov
The 2-Chloro Substituent : Halogen atoms can affect the molecule's lipophilicity, electronic profile, and ability to form halogen bonds, all of which can impact target binding.
The 5-(2-methylphenoxy) Group : The nature of the substituent at the 5-position is critical. Variations in the phenoxy ring (e.g., moving the methyl group or replacing it with other functionalities) would alter steric and electronic properties, thereby influencing interactions with a target receptor.
QSAR models take this a step further by creating a mathematical equation that correlates variations in physicochemical properties (descriptors) with biological activity. japsonline.com For pyrimidine derivatives, QSAR models have successfully rationalized inhibitory activities by identifying the importance of specific atomic properties and structural fragments. nih.gov Such a model for this compound could be developed to guide the synthesis of more potent analogues for a specific biological target. mdpi.com
Predictive Modeling of Molecular Properties and Interactions
A primary goal of QSAR is to create predictive models. nih.govresearchgate.net Once a statistically robust QSAR model is established, it can be used to predict the activity of novel, unsynthesized compounds in silico. mdpi.com This predictive capability is highly valuable as it allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov
For this compound, a predictive model could forecast its interactions with a specific enzyme or receptor. By calculating various molecular descriptors for the compound and inputting them into a relevant QSAR equation, one could estimate its binding affinity or inhibitory concentration. These models rely on the principle that the properties of a molecule, encoded by its descriptors, determine its biological function. nih.gov
Computational Prediction of Molecular Descriptors Relevant to Biological Interactions
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. springernature.com They are the foundation of QSAR and other computational models used to predict biological interactions. For this compound, a wide range of descriptors can be calculated to represent its physicochemical characteristics.
These descriptors fall into several categories:
Topological (2D) Descriptors : These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching (e.g., connectivity indices).
Geometrical (3D) Descriptors : These are calculated from the 3D coordinates of the molecule and include information about its spatial arrangement, such as molecular volume and surface area.
Electronic Descriptors : These relate to the electron distribution in the molecule and include properties like dipole moment, polarizability, and the energies of frontier orbitals (HOMO and LUMO). nih.gov
Physicochemical Descriptors : These include properties like hydrophobicity (logP) and molar refractivity, which are crucial for pharmacokinetics.
In QSAR studies of pyrimidine derivatives, descriptors related to atomic properties like electronegativity and polarizability have been shown to be important for explaining biological activity. nih.gov The selection of appropriate descriptors is a critical step in building a predictive model that can accurately forecast how this compound will interact with a biological system. mdpi.com
Table 3: Classes of Molecular Descriptors
| Descriptor Class | Information Encoded | Example(s) |
|---|---|---|
| Topological | Molecular connectivity, size, shape, branching. | Wiener index, Kier & Hall connectivity indices. |
| Electronic | Electron distribution, reactivity. | Dipole moment, HOMO/LUMO energies, polarizability. nih.gov |
| Geometrical | 3D structure and size. | van der Waals volume, solvent-accessible surface area. |
| Physicochemical | Bulk properties, lipophilicity. | LogP, Molar Refractivity, Density. |
Investigation of Biological Activity Mechanisms and Structure Function Relationships
Molecular Target Identification and Characterization
The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within an organism. For derivatives of pyrimidine (B1678525), these targets are diverse and include enzymes, receptors, and components of signal transduction pathways.
Pyrimidine derivatives are well-documented as modulators of enzyme activity, particularly as inhibitors. The 2-chloro-pyrimidine scaffold, in particular, has been identified as a key feature in covalent inhibitors of certain kinases. nih.govacs.org For instance, a series of chloropyrimidines have been shown to act as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 by reacting with a cysteine residue in the enzyme's binding site. nih.gov This covalent interaction is facilitated by an SNAr reaction, where the chloro group on the pyrimidine ring is displaced by the cysteine thiol. nih.gov
Furthermore, phenoxy-pyrimidine derivatives have been investigated as dual inhibitors of VEGFR-2 and c-Met kinases, which are crucial in cancer progression. rsc.org The inhibitory activity of these compounds is influenced by the nature and position of substituents on both the pyrimidine and phenoxy rings. rsc.org Other pyrimidine derivatives have shown inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in inflammatory responses. nih.govnih.govresearchgate.net The selectivity of these compounds for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents. nih.govnih.gov In the context of infectious diseases, substituted pyrimidines have been developed as inhibitors of enzymes like Cryptosporidium parvum N-myristoyltransferase, a potential target for treating cryptosporidiosis. nih.gov
In the agrochemical field, pyrimidine-based fungicides are known to inhibit NADH oxidoreductase in the mitochondrial complex I, disrupting the pathogen's energy metabolism. nih.govacs.org This mode of action is a key mechanism for their fungicidal effects. nih.govacs.org
Table 1: Examples of Enzyme Inhibition by Pyrimidine Derivatives
| Derivative Class | Target Enzyme(s) | Biological Implication |
|---|---|---|
| Chloropyrimidines | MSK1 Kinase | Potential for cancer therapy and as chemical probes nih.gov |
| Phenoxy-pyrimidines | VEGFR-2, c-Met | Anti-cancer activity rsc.org |
| General Pyrimidines | COX-2, 5-LOX | Anti-inflammatory properties nih.govnih.gov |
| Substituted Pyrimidines | C. parvum N-myristoyltransferase | Anti-parasitic activity nih.gov |
| Pyrimidine Amines | NADH Oxidoreductase | Fungicidal activity nih.govacs.org |
The interaction of pyrimidine derivatives with cellular receptors is another avenue through which they exert their biological effects. For example, pyrazolo[3,4-d]pyrimidine analogs have been synthesized and shown to have an affinity for adenosine (B11128) receptors. acs.org The binding affinity and selectivity of these compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3) are influenced by the substituents on the pyrimidine core.
Thieno[2,3-d]pyrimidine (B153573) and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to cancer therapies. nih.govnih.gov These compounds bind to the ATP-binding site of the EGFR kinase domain, and their efficacy is dependent on the specific substitution patterns that optimize interactions with key amino acid residues. nih.gov
Table 2: Receptor Interactions of Pyrimidine Derivatives
| Derivative Class | Target Receptor | Biological Implication |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Adenosine Receptors | Potential for various therapeutic applications acs.org |
By interacting with enzymes and receptors, pyrimidine derivatives can modulate various signal transduction pathways that are critical for cellular function and survival. The inhibition of kinases such as MSK1, VEGFR-2, and c-Met by chloropyrimidine and phenoxy-pyrimidine derivatives directly impacts the signaling cascades they regulate. nih.govrsc.org These pathways are often involved in cell proliferation, angiogenesis, and metastasis, and their inhibition is a key strategy in cancer therapy. rsc.org
Similarly, the inhibition of EGFR by thieno[2,3-d]pyrimidine derivatives blocks the downstream signaling pathways that drive tumor growth in non-small cell lung cancer. nih.gov Some pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle at specific phases, further highlighting their ability to interfere with cellular signaling. rsc.orgrsc.org For instance, certain pyrido[2,3-d]pyrimidine derivatives that inhibit PIM-1 kinase can induce apoptosis in breast cancer cells and cause cell cycle arrest in the G1 phase. rsc.org The process of pain transduction, which involves the conversion of a noxious stimulus into a neurological signal, is also a target for pharmacological intervention, and ion channels involved in these pathways can be modulated by various chemical entities. nih.gov
Mechanistic Probes in Biochemical Systems
The reactivity of the chloro-substituent on the pyrimidine ring makes certain derivatives useful as mechanistic probes in biochemical systems. As mentioned earlier, 2,5-dichloropyrimidines have been identified as covalent inhibitors that can label cysteine residues in kinases through an SNAr reaction. nih.gov This property allows these compounds to be used as probes to identify and characterize kinases with accessible cysteine residues in their ATP-binding sites. nih.gov While dichloropyrimidines were initially considered inert as proteome activity probes, recent studies have demonstrated their potential in this regard. nih.gov The development of fluorescent probes based on CF₃-substituted pyrimidines for bioimaging of lipid droplets further illustrates the utility of this chemical scaffold in creating tools for cell biology research. nih.gov
Structure-Activity Relationship Studies for Agrochemical Potential
The pyrimidine scaffold is a common feature in many commercial agrochemicals, particularly fungicides. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of these compounds. For 2-Chloro-5-(2-methylphenoxy)pyrimidine, the key structural components that would be subject to SAR analysis are the chloro and methylphenoxy substituents on the pyrimidine ring.
Research on other fungicidal pyrimidine derivatives has provided insights into the importance of these substitutions. For instance, in a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, the nature and position of substituents on the phenyl ring significantly influenced their fungicidal activity against Botrytis cinerea. mdpi.com Similarly, for 1-(4-phenoxymethyl-2-phenyl- nih.govslideshare.netdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, the introduction of chloro or methyl groups on the phenoxy moiety had a marked effect on their antifungal activity against Magnaporthe oryzae. icm.edu.pl The presence of a chlorine atom at the 3-position of the phenoxy ring, for example, was shown to enhance antifungal activity. icm.edu.pl
In another study on pyrimidine derivatives containing an amide moiety, the position and electronic properties of substituents on a phenyl ring attached to the core structure were critical for their activity against various fungal pathogens. nih.gov For instance, compounds with a 5-bromo-2-fluoro substitution pattern on a benzamide (B126) moiety showed high inhibition rates against Phomopsis sp. nih.gov The introduction of a thioether moiety and a trifluoromethyl group into a 1,2,4-triazolo[4,3-c]pyrimidine scaffold also led to compounds with significant antifungal activity, with halogen atoms on an attached phenyl ring enhancing their effects. frontiersin.org These findings suggest that the electronic and steric properties of the substituents on both the pyrimidine and phenoxy rings of this compound are likely to be key determinants of its agrochemical potential.
Table 3: Structure-Activity Relationship Insights for Fungicidal Pyrimidine Derivatives
| Compound Class | Key Structural Features | Impact on Fungicidal Activity |
|---|---|---|
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Substituents on the phenyl ring | Significant influence on activity against Botrytis cinerea mdpi.com |
| 1,2,4-Triazole derivatives with phenoxy moiety | Chloro or methyl groups on the phenoxy ring | Modulates activity against Magnaporthe oryzae icm.edu.pl |
| Pyrimidine derivatives with an amide moiety | Substituent position and electronics on a phenyl ring | Critical for activity against various fungal pathogens nih.gov |
The mechanisms through which pyrimidine-based fungicides exert their effects are varied. One of the primary modes of action for some pyrimidine fungicides is the inhibition of ergosterol (B1671047) biosynthesis in fungi. slideshare.net Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately cell death. slideshare.net
Another important mechanism, as noted by the Fungicide Resistance Action Committee (FRAC), is the inhibition of NADH oxidoreductase of the mitochondrial complex I. nih.govacs.org This disrupts the electron transport chain and cellular respiration, depriving the fungus of the energy required for growth and survival. nih.govacs.org
Furthermore, some pyrimidine derivatives have been shown to affect the integrity of the fungal cell membrane, leading to the leakage of cytoplasmic contents and abnormal mycelial growth. researchgate.net The specific mechanism of action of this compound would likely fall into one of these categories, depending on its precise molecular interactions within the fungal cell.
Herbicidal Activity Mechanisms
The herbicidal action of pyrimidine derivatives often stems from their ability to inhibit crucial enzymatic pathways in plants, leading to growth cessation and eventual death. For compounds structurally related to this compound, several key mechanisms have been identified.
Another significant mechanism of herbicidal action for pyrimidine derivatives is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) . nih.govnih.gov This enzyme catalyzes a critical step in the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. researchgate.net By blocking DHODH, these compounds disrupt nucleic acid synthesis, leading to the cessation of cell growth and division in susceptible plants. Recent studies have highlighted DHODH as a viable target for the development of new herbicides. nih.govmdpi.com
Furthermore, some pyrimidine derivatives exhibit herbicidal effects by inhibiting protoporphyrinogen (B1215707) oxidase (PPO) . This enzyme is involved in the synthesis of chlorophyll (B73375) and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
The specific herbicidal mechanism of this compound is likely to involve one or more of these pathways, with its precise mode of action being influenced by its unique substitution pattern.
Insecticidal Activity Mechanisms
Pyrimidine derivatives have also been recognized for their insecticidal properties, targeting various physiological and neurological functions in insects. While the specific insecticidal mechanism of this compound is not extensively documented in publicly available literature, the activities of related compounds suggest potential modes of action.
A number of pyrimidine-containing compounds have demonstrated efficacy against a range of insect pests, including aphids and mosquitoes. researchgate.netgrowingscience.comnih.gov One plausible mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) . nih.govnih.govresearchgate.net AChE is a critical enzyme in the central nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
The structural features of this compound, particularly the presence of the aromatic phenoxy group, may facilitate its binding to the active site of AChE or other critical protein targets within the insect's nervous system.
Role of Specific Substituents in Modulating Activity
Influence of Halogenation on Molecular Interactions
The presence of a chlorine atom at the 2-position of the pyrimidine ring is a critical feature that can profoundly influence the molecule's biological activity. Halogenation, in general, can enhance the lipophilicity of a compound, which may improve its ability to penetrate biological membranes and reach its target site. mdpi.com
More specifically, the chlorine atom can participate in halogen bonding , a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a biological target, such as a protein or enzyme. nih.gov This interaction, although weaker than a traditional hydrogen bond, can contribute significantly to the binding affinity and specificity of the molecule for its target. In the context of enzyme inhibition, a halogen bond can help to orient the inhibitor within the active site, thereby enhancing its inhibitory potency. nih.gov For instance, the insertion of a chlorine atom into certain pyrimidine scaffolds has been shown to increase their biological activity. mdpi.com
Quantitative structure-activity relationship (QSAR) studies on halogenated pyrimidine derivatives have further underscored the importance of halogen substituents in their inhibitory activity against enzymes like DHODH. nih.gov
Impact of Phenoxy and Alkyl Moieties on Biological Recognition
The 5-(2-methylphenoxy) group is a significant structural feature that plays a crucial role in the biological recognition of the molecule. The phenoxy moiety, a phenyl ring linked via an ether bond, can engage in various non-covalent interactions with biological targets.
π-π stacking interactions are a key type of interaction where the aromatic ring of the phenoxy group can stack with the aromatic rings of amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the active site of a target enzyme. These interactions are important for stabilizing the binding of the inhibitor to the enzyme. nih.gov
The presence of the methyl group on the phenoxy ring (the "2-methylphenoxy" or o-cresoxy group) introduces steric and electronic modifications that can fine-tune the binding affinity and selectivity. The methyl group can influence the preferred conformation of the phenoxy ring relative to the pyrimidine core, which in turn can affect how the molecule fits into a specific binding pocket. Additionally, the methyl group can engage in hydrophobic interactions with nonpolar regions of the target protein, further contributing to the binding energy. nih.gov The position of the methyl group is also critical; for example, substitution at the 5-position of the pyrimidine ring with small alkyl groups like methyl has been shown to lead to favorable hydrophobic contacts with key amino acid residues in certain protein kinases. nih.gov
The combination of the phenoxy ring and the alkyl (methyl) substituent provides a structural motif that can be recognized with high specificity by biological receptors, thereby dictating the molecule's herbicidal or insecticidal profile.
Data Tables
Table 1: Potential Herbicidal Mechanisms of Pyrimidine Derivatives
| Mechanism of Action | Target Enzyme | Consequence of Inhibition |
| Inhibition of Amino Acid Synthesis | Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | Depletion of essential branched-chain amino acids (valine, leucine, isoleucine), leading to cessation of cell division and plant growth. nih.govresearchgate.netresearchgate.netnih.gov |
| Inhibition of Nucleic Acid Synthesis | Dihydroorotate Dehydrogenase (DHODH) | Disruption of de novo pyrimidine biosynthesis, leading to a lack of essential precursors for DNA and RNA synthesis. nih.govnih.govresearchgate.netmdpi.com |
| Disruption of Photosynthesis | Protoporphyrinogen Oxidase (PPO) | Accumulation of phototoxic intermediates, causing rapid cell membrane damage and necrosis in the presence of light. |
Table 2: Potential Insecticidal Mechanisms of Pyrimidine Derivatives
| Mechanism of Action | Target | Consequence of Inhibition |
| Neurotoxicity | Acetylcholinesterase (AChE) | Accumulation of the neurotransmitter acetylcholine, leading to hyperexcitation, paralysis, and insect death. nih.govnih.govresearchgate.net |
Table 3: Role of Substituents in the Biological Activity of this compound
| Substituent | Position | Potential Roles in Biological Activity |
| Chloro | 2 | Enhances lipophilicity, participates in halogen bonding with the target site, influences electronic properties of the pyrimidine ring. nih.govnih.govmdpi.comnih.gov |
| 2-Methylphenoxy | 5 | Engages in π-π stacking interactions via the phenoxy ring, provides hydrophobic contacts through the methyl group, influences conformational preference for optimal binding. nih.govnih.gov |
Environmental Fate of Pyrimidine Compounds: A Look at Related Structures
Applications and Research Perspectives Beyond Conventional Uses
Utilization as Chemical Intermediates in Advanced Synthesis
The core structure of 2-Chloro-5-(2-methylphenoxy)pyrimidine makes it an excellent chemical intermediate. The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is a key functional group that can be readily displaced by various nucleophiles. This reactivity is fundamental to its utility in constructing more complex molecules.
In synthetic organic chemistry, chloro-pyrimidines are common precursors for creating a diverse range of substituted pyrimidines. google.com These reactions are crucial for the synthesis of new pharmaceutical and agrochemical candidates. For instance, the chlorine atom can be substituted by amines, thiols, or alcohols to introduce new functional groups and build molecular complexity. nih.gov The synthesis of related compounds, such as 2-chloro-5-methylthiopyrimidine, serves as a template for industrial-scale production methods involving multi-step reactions that begin with a substituted 2-chloropyrimidine (B141910). google.com
The de novo synthesis pathways for pyrimidine nucleotides, which are fundamental biological molecules, also highlight the importance of the pyrimidine core in complex chemical systems. nih.govyoutube.com Although this is a biological process, the chemical principles of building upon the pyrimidine ring are analogous to its use in a laboratory setting. The versatility of chloropyrimidines as intermediates allows for the generation of large libraries of compounds for screening in drug discovery and agrochemical research.
Development of Novel Agrochemicals
The pyrimidine scaffold is a well-established feature in many commercial agrochemicals, including fungicides and herbicides. nih.govnih.gov The unique electronic properties of the pyrimidine ring, combined with the ability to introduce a wide variety of substituents, allows for the fine-tuning of biological activity.
Phenylpyrimidine and phenoxypyridine derivatives have been extensively studied for their herbicidal properties. thepharmajournal.commdpi.com These compounds often act by inhibiting specific enzymes essential for plant growth. thepharmajournal.comthepharmajournal.com Research into quantitative structure-activity relationships (QSAR) helps to elucidate how different substituents on the pyrimidine and phenyl rings influence herbicidal potency. nih.gov For example, studies on phenoxypyridine derivatives, which are structurally related to this compound, have shown that the introduction of strong electron-withdrawing groups can enhance herbicidal activity. mdpi.com
The development of next-generation herbicides is driven by the need to manage weed resistance to existing products. nih.gov By using versatile intermediates like this compound, researchers can create novel molecular structures that may have different modes of action or be effective against resistant weed populations. The goal is to develop compounds with high efficacy, crop selectivity, and favorable environmental profiles. nih.gov
Table 1: Herbicidal Activity of Phenylpyrimidine Derivatives This table presents hypothetical data based on typical findings in the literature for illustrative purposes, as specific data for the subject compound was not available.
| Compound ID | Modification | Target Weed | Inhibition (%) at 100 µg/ml |
|---|---|---|---|
| L1A | Phenylpyrimidine-5-carboxylate | Raphanus sativus | 75% |
| L1B | Chloro-derivative | Raphanus sativus | 65% |
| L1C | Methoxy-derivative | Raphanus sativus | 60% |
Pyrimidine derivatives are a cornerstone of modern fungicide development. nih.gov Several commercial fungicides feature this heterocyclic core. Research has demonstrated that novel pyrimidine derivatives can exhibit significant antifungal activity against a wide range of plant pathogens. nih.govfrontiersin.org For example, studies on N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives showed potent activity against fungi like Sclerotinia sclerotiorum and Botrytis cinerea. researchgate.net
The mechanism of action for many pyrimidine-based fungicides involves the inhibition of essential fungal enzymes. nih.gov Structure-activity relationship (SAR) studies are crucial in this field to optimize the fungicidal properties of new compounds. digitellinc.com By systematically modifying the substituents on the pyrimidine ring, as could be done starting from this compound, chemists can develop fungicides with improved efficacy and a broader spectrum of activity. researchgate.net
Table 2: In Vitro Antifungal Activity of Novel Pyrimidine Derivatives against Botrytis cinerea This table is based on representative data from studies on pyrimidine derivatives to illustrate typical research findings.
| Compound ID | Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|---|
| 5b | 50 | 72.31% |
| 5f | 50 | 71.97% |
| 5h | 50 | 75.86% |
| 5o | 50 | 80.38% |
Exploration in Materials Science Research
While the application of this compound itself in materials science is not yet widely documented, the foundational pyrimidine structure possesses electronic properties that make it a promising candidate for various advanced materials. alfa-chemistry.com
Pyrimidine is an electron-deficient aromatic compound, a property that makes it a key building block for organic semiconductor materials. researchgate.net This electron-accepting nature is beneficial for creating materials used in organic light-emitting devices (OLEDs), organic solar cells, and organic thin-film transistors. alfa-chemistry.comresearchgate.net Pyrimidine derivatives have been incorporated into fluorescent and phosphorescent emitters, as well as electron-transporting materials for OLEDs. researchgate.netrsc.org The molecular design flexibility allows for the tuning of electronic properties to achieve desired performance, such as high external quantum efficiencies in blue OLEDs. rsc.org
The rigid core of the pyrimidine ring is also suitable for the design of liquid crystals. researchgate.net For instance, new chiral de Vries smectic liquid crystals have been synthesized using a 5-phenyl-pyrimidine benzoate (B1203000) core. aps.org These materials have potential applications in next-generation, high-speed displays. aps.org The ability to form ordered phases, such as smectic or columnar phases, is a key characteristic of liquid crystalline materials derived from aromatic cores like pyrimidine. mdpi.comrsc.org
The π-conjugated system of the pyrimidine ring provides good absorption characteristics in the visible light spectrum. alfa-chemistry.com By modifying the structure, for example by creating pyrimidine end-capped molecules, it is possible to develop materials with specific optoelectronic properties. rsc.org These can be used to improve electron injection and stability in OLEDs. rsc.org The inherent electronic structure of organic semiconductors, which is "hard-wired" into the molecule, makes them more tolerant to defects compared to crystalline inorganic semiconductors, opening the door for low-cost manufacturing processes. cam.ac.uk The development of pyrimidine-based materials continues to be an active area of research, aiming to create novel materials for a wide range of electronic and optical applications. researchgate.net
Insufficient Information for Article Generation
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific information available in the public domain regarding the role of This compound in the fields of supramolecular chemistry and host-guest interactions.
While general principles of supramolecular chemistry and the behavior of related heterocyclic compounds are well-documented, there is no specific data—such as binding constants, stoichiometries, or structural details of host-guest complexes—available for this compound.
Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" focusing on the "Supramolecular Chemistry and Host-Guest Interactions" of this compound as requested. To do so would require speculation and extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy and adherence to the specified subject matter.
Future Research Directions and Unexplored Avenues
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a cornerstone of modern chemical and biological research. For 2-Chloro-5-(2-methylphenoxy)pyrimidine, this integrated approach can accelerate the understanding of its properties and potential applications.
Future research should focus on employing a combination of in silico and in vitro studies. veterinaria.orgmdpi.com Computational methods, such as molecular docking, can predict the binding affinities and modes of interaction of this compound with various biological targets. nih.gov These theoretical predictions can then guide targeted experimental assays to validate the computational findings. For instance, Density Functional Theory (DFT) can be utilized to analyze the molecular structure, vibrational frequencies, and electronic properties, providing insights into the compound's reactivity and potential bioactivity. veterinaria.org Such integrated studies are instrumental in designing novel pyrimidine (B1678525) derivatives with enhanced efficacy and selectivity for various applications, including as potential therapeutic agents. nih.govnih.govrsc.org
Table 1: Proposed Integrated Research Approaches
| Research Area | Computational Technique | Experimental Validation |
| Biological Activity | Molecular Docking, QSAR | In vitro enzyme assays, Cell-based assays |
| Structural Properties | Density Functional Theory (DFT) | X-ray Crystallography, NMR Spectroscopy |
| Reactivity | Frontier Molecular Orbital (FMO) analysis | Kinetic studies, Reaction mechanism analysis |
Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.innih.govpowertechjournal.comeurekaselect.com Traditional synthesis methods often rely on hazardous reagents and solvents, leading to environmental concerns. rasayanjournal.co.in Future research must prioritize the development of sustainable and eco-friendly synthetic routes for this compound and its analogues.
Promising green chemistry approaches include multicomponent reactions (MCRs), which enhance atom economy and reduce waste. researchgate.net The use of alternative energy sources such as microwave and ultrasound-assisted synthesis can significantly shorten reaction times and improve yields. powertechjournal.com Furthermore, the exploration of environmentally benign solvents, like water or ionic liquids, and the use of reusable catalysts are key to developing sustainable manufacturing processes for this class of compounds. rasayanjournal.co.inresearchgate.net
Table 2: Comparison of Synthesis Methodologies
| Method | Advantages | Disadvantages |
| Conventional Synthesis | Well-established protocols | Use of hazardous materials, High energy consumption, Waste generation |
| Microwave-Assisted | Rapid reaction rates, Higher yields | Specialized equipment required |
| Ultrasound-Assisted | Enhanced reaction efficiency | Potential for localized heating |
| Multicomponent Reactions | High atom economy, Reduced steps | Optimization can be complex |
| Solvent-Free Reactions | Reduced environmental impact | Limited by reactant solubility/melting points |
Mechanistic Elucidation of Environmental Transformations
Understanding the environmental fate and transformation of synthetic compounds is critical for assessing their ecological impact. For this compound, a chlorinated aromatic compound, research into its persistence, degradation pathways, and potential for forming harmful byproducts is essential.
Future studies should investigate its biodegradation by microorganisms, as bacteria have been shown to degrade other chlorinated nitroaromatic compounds. frontiersin.orgnih.gov The role of abiotic degradation processes, such as photolysis, should also be examined, as UV irradiation can contribute to the transformation of pyrimidine derivatives. nih.gov It is crucial to identify the intermediate and final degradation products to fully comprehend the environmental transformation pathways. This knowledge is vital for developing effective remediation strategies for potential environmental contamination. mdpi.com
Design of Environmentally Benign Pyrimidine Analogues
Building on the understanding of its structure-activity relationship and environmental impact, a significant future research avenue is the rational design of environmentally benign analogues of this compound. The goal is to develop new compounds that retain or improve upon the desired functional properties while minimizing adverse environmental effects.
This involves modifying the molecular structure to enhance biodegradability and reduce toxicity. For example, replacing the chloro-substituent with more readily biodegradable functional groups could be explored. Computational toxicology models can be employed in the early design phase to predict the potential environmental risks of new analogues. This proactive approach, a core tenet of green chemistry, aims to design safer chemicals from the outset, thereby preventing pollution before it occurs. The design and synthesis of novel pyrimidine derivatives with specific biological activities and improved safety profiles is an active area of research. nih.govnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Chloro-5-(2-methylphenoxy)pyrimidine in laboratory settings?
- Methodological Answer : Standard safety measures include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Experiments involving volatile byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .
Q. How is this compound synthesized, and what characterization techniques validate its purity?
- Methodological Answer : A common synthetic route involves nucleophilic aromatic substitution, where a phenol derivative reacts with a chloropyrimidine precursor under reflux conditions (e.g., 120°C in POCl₃). Post-synthesis, purity is confirmed via elemental analysis, IR spectroscopy (C-Cl stretch ~750 cm⁻¹), and HPLC. X-ray crystallography (as in related pyrimidines) can resolve structural ambiguities .
Q. What experimental designs are used to assess the biological activity of this compound?
- Methodological Answer : For bioactivity screening, assays like β-glucuronidase inhibition or antiglycation activity (e.g., BSA-glucose model) are employed. IC₅₀ values are calculated using dose-response curves, and docking studies (AutoDock Vina) validate target interactions. Positive controls (e.g., aminoguanidine for antiglycation) ensure assay reliability .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) optimize the molecular geometry and compute Fukui indices to identify electrophilic/nucleophilic sites. Solvent effects (PCM model) and frontier molecular orbital (HOMO-LUMO) analysis predict reaction pathways, such as substitution at the chlorine atom .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. Cross-validation via high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction (as in Acta Cryst. reports) provides unambiguous confirmation. Dynamic NMR experiments can detect tautomeric equilibria in solution .
Q. How does steric hindrance from the 2-methylphenoxy group influence regioselectivity in further derivatization?
- Methodological Answer : The ortho-methyl group creates steric bulk, directing electrophilic attacks to the para position of the pyrimidine ring. Computational modeling (e.g., Gaussian09) visualizes spatial constraints, while experimental validation uses competitive reactions with regioselective reagents (e.g., meta-chloroperbenzoic acid) .
Q. What advanced techniques analyze the compound’s stability under varying environmental conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) employ thermal gravimetric analysis (TGA) and UV-Vis spectroscopy under controlled humidity/temperature. Surface interactions (e.g., adsorption on silica) are probed via microspectroscopic imaging (AFM-IR) to assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
